2-methyl-N-(pyridin-3-yl)benzamide
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Overview
Description
2-methyl-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-3-yl)benzamide typically involves the reaction of 2-methylbenzoic acid with pyridin-3-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the use of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields . Additionally, continuous flow reactors can be employed to produce the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methyl-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in its anti-tubercular activity, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)benzamide: Lacks the methyl group on the benzene ring, which may affect its biological activity and chemical properties.
2-methyl-N-(pyridin-2-yl)benzamide: The position of the pyridinyl group is different, which can influence its binding affinity and specificity towards molecular targets.
3-acetoxy-2-methylbenzamide: Contains an acetoxy group instead of the pyridinyl group, leading to different chemical reactivity and biological activity.
Uniqueness
2-methyl-N-(pyridin-3-yl)benzamide is unique due to the presence of both the methyl group on the benzene ring and the pyridinyl group at the 3-position. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H12N2O |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-methyl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-5-2-3-7-12(10)13(16)15-11-6-4-8-14-9-11/h2-9H,1H3,(H,15,16) |
InChI Key |
OSYNRTXNFJOPPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
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